Thiazolo[5,4-c]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPNTGIGCVTGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549831 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108310-79-8 | |
| Record name | [1,3]Thiazolo[5,4-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Thiazolo 5,4 C Pyridin 2 Amine
General Approaches to Thiazolo[5,4-c]pyridin-2-amine Core Synthesis
The fundamental construction of the thiazolo[5,4-c]pyridine (B153566) scaffold relies heavily on cyclization reactions, which form the fused bicyclic system. These methods often involve the strategic use of precursors that contain either the pyridine (B92270) or thiazole (B1198619) ring, which is then annulated.
Cyclization Reactions for Ring System Construction
The construction of the thiazolo[5,4-c]pyridine core is primarily achieved through cyclization reactions. A prevalent method involves the reaction of a substituted aminopyridine with a sulfur-containing reagent. For instance, the reaction of 3-amino-2-chloropyridine (B31603) derivatives with an isothiocyanate can lead to the formation of the thiazolo[5,4-b]pyridine (B1319707) ring system. semanticscholar.orgnih.gov This process involves the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization where the thiol or thione tautomer displaces the adjacent chlorine atom. semanticscholar.orgnih.govpreprints.org
Another key strategy starts with a piperidone derivative. For example, 4-piperidone (B1582916) can be reacted with elemental sulfur and cyanamide (B42294) in the presence of a secondary amine catalyst, such as pyrrolidine, to form 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. vulcanchem.com This method avoids the use of harsher reagents like copper(II) bromide and can be conducted under mild conditions (40–60°C). The resulting compound can then be further functionalized. vulcanchem.com
The synthesis can also commence from a pre-formed thiazole ring. For example, 2-aminothiazole (B372263) can be used as a starting material to build the fused pyridine ring. researchgate.netarkat-usa.org
Table 1: Comparison of Cyclization Starting Materials
| Starting Material | Reagents | Key Features |
| 3-Amino-2-chloropyridine | Isothiocyanate | Forms a thiourea intermediate. semanticscholar.orgnih.govpreprints.org |
| 4-Piperidone | Sulfur, Cyanamide, Secondary Amine Catalyst | Mild reaction conditions. vulcanchem.com |
| 2-Aminothiazole | Phenacyl Bromide | Builds the pyridine ring onto the thiazole. researchgate.netarkat-usa.org |
One-Pot/One-Step Synthetic Routes to this compound
To enhance synthetic efficiency, one-pot or one-step procedures have been developed. These methods combine multiple reaction steps into a single process, reducing the need for intermediate isolation and purification. A notable one-step synthesis involves the reaction of a chloronitropyridine with a thioamide or thiourea. semanticscholar.orgresearchgate.net This approach has been successfully used to prepare a variety of 2-substituted thiazolo[5,4-b]pyridine derivatives. researchgate.net
Another streamlined one-pot method utilizes 2-thiophene ethylamine, formaldehyde, and ethanolic hydrogen chloride. The process begins with the formation of an imine, which then undergoes cyclization and salt formation. Multi-component reactions (MCRs) also offer an efficient route. For example, the reaction of aromatic aldehydes, active methylene (B1212753) group-containing nitriles, and 2-nitromethylene thiazoline (B8809763) in the presence of a base can yield thiazolo[3,2-a]pyridines. yok.gov.tr
Specific Reagent and Catalyst Applications in Synthesis
The choice of reagents and catalysts is crucial for the successful synthesis of the thiazolo[5,4-c]pyridine core. Secondary amines, such as pyrrolidine, are effective catalysts in the cyclization of piperidone derivatives with sulfur and cyanamide, proceeding under mild temperatures and minimizing side reactions. vulcanchem.com
In syntheses starting from chloropyridines, palladium catalysts like Pd(dppf)Cl2 are employed for Suzuki cross-coupling reactions to introduce aryl or other substituents onto the pyridine ring before cyclization. nih.gov For the cyclization step itself, the reaction conditions can be as simple as heating in a suitable solvent. semanticscholar.orgnih.gov
Modern Synthesis Strategies for Enhanced Efficiency and Sustainability
In line with the principles of green chemistry, modern synthetic strategies focus on improving efficiency and reducing environmental impact. These include the use of microwave-assisted synthesis and green solvents.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In the synthesis of thiazolo[5,4-c]pyridine derivatives, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. semanticscholar.orgmdpi.comvulcanchem.com For example, the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridine and isothiocyanates can be effectively carried out under microwave irradiation. semanticscholar.orgmdpi.com The optimal conditions often involve heating in a sealed tube at temperatures around 130-160°C for a shorter duration, such as 1-2 hours. semanticscholar.org This technique has also been applied to the one-pot synthesis of related thiazole-containing fused heterocycles. arkat-usa.org
Utilization of Green Solvents in Thiazolo[5,4-c]pyridine Synthesis
The use of environmentally benign solvents is a key aspect of sustainable chemistry. Research has explored the use of biomass-derived green solvents for the synthesis of thiazolopyridines. semanticscholar.orgpreprints.orgmdpi.comnih.gov Sabinene, a bicyclic monoterpene derived from biomass, has been successfully used as a solvent for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave conditions. semanticscholar.orgpreprints.orgmdpi.comnih.govvulcanchem.com Sabinene is non-toxic and can be recycled, making it a sustainable alternative to conventional petroleum-based solvents. semanticscholar.orgmdpi.comnih.gov Eucalyptol is another biomass-derived solvent that has shown promise in the synthesis of various heterocyclic compounds, including those with a thiazole ring. semanticscholar.orgmdpi.comresearchgate.net
Table 2: Comparison of Conventional vs. Modern Synthetic Approaches
| Feature | Conventional Methods | Modern Methods |
| Heating | Conventional heating (e.g., oil bath) | Microwave irradiation semanticscholar.orgmdpi.comvulcanchem.com |
| Reaction Time | Often several hours to days | Significantly reduced (minutes to a few hours) semanticscholar.org |
| Solvents | Often petroleum-based (e.g., toluene, DMF) nih.govsci-hub.se | Green, biomass-derived solvents (e.g., Sabinene, Eucalyptol) semanticscholar.orgpreprints.orgmdpi.comnih.govvulcanchem.comresearchgate.net |
| Efficiency | May require multiple steps with intermediate isolation vulcanchem.comsci-hub.se | One-pot and multi-component reactions are more common researchgate.netyok.gov.tr |
Analytical Characterization Techniques for Synthesized this compound Compounds
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and structural integrity of this compound derivatives. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed to determine the precise molecular formula. mdpi.com
In studies involving derivatives of the tetrahydrothiazolo[5,4-c]pyridine core, mass spectrometry consistently identifies the protonated molecular ion peak (M+1). For instance, the synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate yielded a clear molecular ion peak at m/z 256 (M+1). derpharmachemica.com Similarly, its pyrrol-substituted derivative, 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, was identified by a peak at m/z 206 (M+1). derpharmachemica.com The fragmentation patterns observed in MS analysis can also provide valuable structural information, often reflecting the loss of substituents from the core heterocyclic system. vulcanchem.com For related thiazolo[5,4-b]pyridine derivatives, ESI-HRMS has been used to deduce molecular formulas with high accuracy, such as C14H10N2O3S from an ion peak at m/z 287.04841. acs.org
Table 1: Mass Spectrometry Data for Thiazolo[5,4-c]pyridine Derivatives
| Compound Name | Molecular Formula | Ionization Method | Observed m/z (Ion) | Reference |
|---|---|---|---|---|
| tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | C11H17N3O2S | MS | 256 (M+1) | derpharmachemica.com |
| 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | C10H11N3S | MS | 206 (M+1) | derpharmachemica.com |
| 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothis compound | C10H13N3O2S2 | MS (Expected) | ~271 (Molecular Ion) | vulcanchem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to characterize the electronic absorption properties of this compound derivatives, which are influenced by the heterocyclic core and its substituents. This technique is particularly relevant in studies involving the development of dyes or photosensitive materials. Research on disperse dyes derived from 2-aminothiazolo[5,4-c]pyridine has employed UV-Vis spectroscopy to characterize the resulting colored compounds. researchgate.net The absorption maxima (λmax) are dependent on the nature of the chromophoric system, which can be modified by introducing different functional groups. researchgate.net
In related systems, such as a thiazolo[5,4-d]thiazole-based ligand, UV-Vis spectroscopy is used to investigate the electronic properties and transitions within the molecule. rsc.org While specific λmax values for the parent this compound are not extensively documented in the provided context, analysis of its derivatives provides insight into the electronic behavior of this class of compounds.
Table 2: UV-Vis Spectroscopy Application
| Compound Class | Application | Spectroscopic Details | Reference |
|---|---|---|---|
| Disperse dyes from 2-aminothiazolo[5,4-c]pyridine | Characterization of tinctorial properties | Analysis of absorption maxima (λmax) to determine color and electronic transitions. | researchgate.net |
Chromatographic Methods for Purification and Analysis (e.g., HPLC, TLC)
Chromatographic techniques are fundamental to the synthesis and analysis of this compound and its derivatives, serving to monitor reaction progress, purify products, and assess purity.
Thin-Layer Chromatography (TLC): TLC is a standard method for monitoring the progress of reactions involving thiazolopyridine synthesis. derpharmachemica.comnih.gov For instance, the synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate was monitored by TLC, and spots are typically visualized under a UV lamp or by using chemical stains like potassium permanganate. derpharmachemica.comnih.govresearchgate.net Derivatives of this compound are expected to show moderate mobility in solvent systems containing a mix of polar and non-polar components. vulcanchem.com
Column Chromatography: For purification, flash column chromatography using silica (B1680970) gel is frequently reported. derpharmachemica.comnih.gov This method is effective for separating the desired product from unreacted starting materials and byproducts. For example, derivatives of thiazolo[5,4-b]pyridine were purified by column chromatography on silica gel (230–400 mesh). nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the final purity of synthesized compounds and for purification. researchgate.net Purity analysis of novel thiazolo[5,4-b]pyridine derivatives was performed using a Waters LC/MS system, confirming purities of over 95%. nih.gov Due to the balance of polar (amine group) and non-polar (heterocyclic core) moieties, this compound derivatives typically exhibit moderate retention on reverse-phase HPLC columns. vulcanchem.com
Table 3: Chromatographic Methods for Thiazolo[5,4-c]pyridine and Related Compounds
| Method | Application | Stationary Phase | Eluent/Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica gel 60 F254 | EtOAc-hexane (1:1) | UV light, KMnO4 stain | researchgate.net |
| TLC | Reaction Monitoring | Silica gel | Not specified | - | derpharmachemica.com |
| Column Chromatography | Purification | Silica gel (230-400 mesh) | Not specified | - | nih.gov |
| HPLC/LC-MS | Purity Analysis | Reverse-phase columns (general) | Not specified | MS | vulcanchem.comnih.gov |
Biological and Pharmacological Activities of Thiazolo 5,4 C Pyridin 2 Amine and Its Derivatives
Overview of Pharmacological Spectrum
Derivatives of the thiazolo[5,4-c]pyridine (B153566) nucleus have demonstrated a broad range of pharmacological activities. Research has explored their potential as anti-inflammatory agents, with some compounds showing the ability to inhibit inflammatory pathways. ontosight.ai Additionally, the unique structural features of these molecules have led to investigations into their antimicrobial properties, suggesting they could be candidates for the development of new antimicrobial drugs. ontosight.ai A significant area of research has been their anticancer potential, with various derivatives showing promising activity against different cancer cell lines through diverse mechanisms of action. ontosight.ai These mechanisms include the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases. google.com The versatility of the thiazolo[5,4-c]pyridine scaffold allows for chemical modifications that can be tailored to target specific biological pathways, making it a privileged structure in drug discovery.
Anticancer and Antitumor Activities
The anticancer and antitumor activities of thiazolo[5,4-c]pyridin-2-amine derivatives are a primary focus of current research. These compounds have been shown to target several key proteins and pathways that are dysregulated in cancer.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, survival, and differentiation, and its dysregulation is a key factor in tumor development. mdpi.comresearchgate.net Thiazolo[5,4-b]pyridine (B1319707) derivatives have emerged as potent inhibitors of PI3K. mdpi.compreprints.org
In one study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. mdpi.com These compounds demonstrated potent inhibitory activity against PI3K isoforms. mdpi.com A representative compound, 19a , exhibited an IC₅₀ of 3.6 nM against PI3Kα. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies revealed that a sulfonamide group was a key structural feature for potent PI3Kα inhibition. mdpi.com For instance, compounds 19b (2-chloro-4-florophenyl sulfonamide) and 19c (5-chlorothiophene-2-sulfonamide) also showed high inhibitory activity with IC₅₀ values of 4.6 nM and 8.0 nM, respectively. mdpi.com
Further evaluation of compound 19a showed it potently inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC₅₀ values, while its activity against PI3Kβ was approximately 10-fold lower, indicating a degree of isoform selectivity. mdpi.comresearchgate.net Molecular docking studies suggested that the N-heterocyclic core of compound 19a binds to the ATP binding pocket of the PI3Kα kinase. mdpi.com
Table 1: PI3K Inhibitory Activity of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound | Substituent | IC₅₀ (nM) against PI3Kα |
|---|---|---|
| 19a | 2,4-difluorophenyl sulfonamide | 3.6 mdpi.comresearchgate.net |
| 19b | 2-chloro-4-florophenyl sulfonamide | 4.6 mdpi.com |
| 19c | 5-chlorothiophene-2-sulfonamide | 8.0 mdpi.com |
| 19d | methanesulfonamide | - |
| 19f | 2,4-difluoro-N-(5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide | - |
Data sourced from a study on novel Thiazolo[5,4-b]Pyridine derivatives as PI3K inhibitors. mdpi.com
The c-KIT receptor tyrosine kinase is a critical target in the treatment of gastrointestinal stromal tumors (GIST), as oncogenic mutations in the KIT gene are present in approximately 80-85% of cases. researchgate.net Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, with the potential to overcome resistance to existing therapies like imatinib (B729). nih.govnih.gov
A study involving the synthesis of 31 novel thiazolo[5,4-b]pyridine derivatives identified compound 6r as a potent c-KIT inhibitor. nih.govnih.gov This compound was effective against the imatinib-resistant c-KIT V560G/D816V double mutant, showing an 8.0-fold higher enzymatic inhibitory activity (IC₅₀ = 4.77 μM) compared to imatinib. nih.gov Compound 6r also demonstrated significant anti-proliferative activity against GIST-T1 and HMC1.2 cancer cells. nih.govnih.gov
Structure-activity relationship studies highlighted the importance of substitutions at the 6-position of the thiazolo[5,4-b]pyridine scaffold for c-KIT inhibition. nih.gov The derivative 6r was found to block c-KIT downstream signaling, leading to the induction of apoptosis and cell cycle arrest in cancer cells. nih.govnih.gov
Table 2: Anti-proliferative Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
| Cell Line | Compound | GI₅₀ (μM) |
|---|---|---|
| GIST-T1 | 6r | - |
GI₅₀ represents the concentration for 50% inhibition of cell growth. Data sourced from studies on Thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. researchgate.netnih.gov
Beyond its canonical role in protein synthesis, Lysyl-tRNA Synthetase (KRS) has non-canonical functions associated with cell migration and cancer metastasis, making it an emerging therapeutic target. nih.govresearchgate.net A novel series of N,N-dialkylthiazolo[5,4-b]pyridin-2-amine derivatives has been discovered as potent inhibitors of cell migration that target KRS. nih.gov
The compound SL-1910 from this series demonstrated highly potent migration inhibition, with an EC₅₀ of 81 nM against mutant KRS-overexpressed MDA-MB-231 cells. nih.govresearchgate.net This was significantly more potent than a previously reported KRS inhibitor. researchgate.net The mechanism of action is unique, and studies including fluorescence-based binding titration and 2D-NMR mapping have confirmed the binding of SL-1910 to the KRS protein. researchgate.net This compound has also shown anti-metastatic activity in in vivo models. nih.gov
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. acs.orgresearchgate.net Their inhibition is a validated strategy for cancer therapy. google.com Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4/6. acs.orgnih.gov
One study detailed the discovery of a series of these derivatives, with medicinal chemistry efforts leading to the identification of compound 83 , an orally bioavailable and highly selective CDK4/6 inhibitor. acs.org Another compound from this series, 78 , exhibited excellent potency with Kᵢ values of 1 and 34 nM for CDK4 and CDK6, respectively. acs.org It was also a potent anti-proliferative agent with a GI₅₀ value of 23 nM against MV4-11 leukemia cells. acs.org
Further optimization led to the discovery of compounds 58 and 69 , which showed high potency and selectivity for CDK4 and CDK4/6, respectively. nih.gov These compounds displayed potent anti-proliferative activities across a panel of human cancer cell lines, including those of the breast, colon, and pancreas. nih.gov
Table 3: CDK Inhibitory and Antiproliferative Activities of Selected 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives
| Compound | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
|---|---|---|---|
| 78 | 1 | 34 | 23 acs.org |
| 83 | - | - | - |
| Palbociclib | 3 | 27 | 50 acs.org |
Kᵢ represents the inhibition constant. GI₅₀ represents the concentration for 50% inhibition of cell growth. Data sourced from a study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors. acs.org
The inhibition of molecular targets such as PI3K, c-KIT, and CDK4/6 by this compound derivatives has direct consequences on cancer cell proliferation and cell cycle progression.
Derivatives targeting c-KIT, like compound 6r , have been shown to suppress the proliferation of GIST-T1 and HMC1.2 cancer cells. researchgate.netnih.gov This anti-proliferative effect is mediated by the blockade of c-KIT downstream signaling pathways, which in turn leads to the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Similarly, CDK4/6 inhibitors from the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series cause an accumulation of cells in the G1 phase of the cell cycle. acs.org For example, compound 78 , at a concentration of 0.40 μM, led to an accumulation of 85% of MV4-11 cells in the G1 phase, compared to 61% in untreated cells. acs.org This G1 arrest is a hallmark of CDK4/6 inhibition and prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. researchgate.net
Furthermore, some thiazolo[3,2-a]pyrimidine derivatives have been shown to act as topoisomerase II inhibitors, leading to cell cycle disruption and apoptosis in cancer cells. tandfonline.com
Cyclin-Dependent Kinases (CDK4/6) Inhibition
Antimicrobial and Antifungal Properties
Derivatives of the thiazolo[5,4-c]pyridine nucleus have shown promise as antimicrobial and antifungal agents. ontosight.airesearchgate.net The unique structural characteristics of these compounds are thought to contribute to their ability to interact with and inhibit the growth of various pathogenic microorganisms. ontosight.aiontosight.ai
Studies have revealed that certain thiazolo[5,4-c]pyridine derivatives possess significant antibacterial activity. For instance, research has highlighted the potent inhibitory effects of some derivatives against pathogenic bacteria like Pseudomonas aeruginosa and Escherichia coli. mdpi.com One of the most active compounds identified in a study demonstrated a minimum inhibitory concentration (MIC) value of 0.21 μM against these bacteria. mdpi.com Another study reported that compounds with a dibromo substitution on the thiazolo[5,4-c]pyridin-2-ylamine core also exhibit antibacterial properties. molaid.com The antibacterial action of these compounds is believed to stem from their interaction with essential bacterial enzymes and membranes.
Table 1: Antibacterial Activity of Thiazolo[5,4-c]pyridine Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 mdpi.com |
| 3c | Escherichia coli | 0.25 |
| 6d | Staphylococcus aureus | 6.25 |
| 6d | Bacillus subtilis | 12.5 |
MIC: Minimum Inhibitory Concentration
In addition to their antibacterial effects, derivatives of thiazolo[5,4-c]pyridine have also been investigated for their antifungal potential. ontosight.ai Research has shown that certain synthesized compounds from this class exhibit strong antifungal activity against various fungal strains. researchgate.net For example, novel spiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives have demonstrated significant antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. ibmc.msk.ru Some of these compounds showed activity comparable to the reference antifungal drug, ketoconazole. ibmc.msk.ru
Antibacterial Activity
Anti-inflammatory Activities
Several derivatives of the thiazolo[5,4-c]pyridine scaffold have been identified as possessing anti-inflammatory properties. ontosight.aiontosight.aicymitquimica.com These compounds are thought to modulate inflammatory pathways, making them potential candidates for the development of new anti-inflammatory drugs. One study evaluated a series of pyridine- and thiazole-based hydrazides and found that they exhibited anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin. The IC50 values for these compounds ranged from 46.29 to 100.60 μg/mL. acs.org The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring has been associated with good inhibitory activity. acs.org
Modulation of Adrenergic Receptors
The thiazolo[5,4-c]pyridine core has been utilized in the design of compounds that selectively interact with adrenergic receptors.
A notable pharmacological activity of certain this compound derivatives is their selective agonism of the β3-adrenoceptor. vulcanchem.comnih.gov Researchers have synthesized novel 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives and evaluated their activity on human β1-, β2-, and β3-adrenoceptors. nih.govnih.gov While these compounds did not show selectivity in radioligand binding studies, functional assays revealed a high degree of selective β3-adrenoceptor agonist activity. nih.govnih.gov The integrity of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system was found to be crucial for this β3-AR activity. nih.govscite.ai
Enzyme Inhibition Beyond Kinases
Beyond their effects on kinases, derivatives of thiazolo[5,4-c]pyridine have been shown to inhibit other types of enzymes. For instance, some derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. smolecule.com Additionally, research has shown that tetrahydrothiazolo[5,4-c]pyridine-2-amine and its derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in modulating intracellular glucocorticoid levels. researchgate.net
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a crucial regulator of intracellular glucocorticoid levels, primarily by converting inactive cortisone (B1669442) to active cortisol. researchgate.netmdpi.com Its high expression in metabolic tissues like the liver and adipose tissue has linked its overactivity to metabolic syndrome pathologies. researchgate.net Consequently, the inhibition of 11β-HSD1 is a significant therapeutic strategy for conditions such as obesity and type 2 diabetes. mdpi.comsemanticscholar.org
The tetrahydrothiazolopyridine scaffold has been identified as an active pharmacophore for inhibiting 11β-HSD1. researchgate.net Derivatives of this compound have demonstrated notable inhibitory activity against this enzyme. For instance, derivatives of 5-Methyl-4,5,6,7-tetrahydro mdpi.comThis compound have shown IC₅₀ values as low as 0.095 μM. Docking studies have revealed that the structural features of these compounds are key to their inhibitory action. The amine group (-NH₂) acts as a hydrogen bond donor, while the rigid bicyclic system fits into hydrophobic pockets of the enzyme's active site.
Research has led to the synthesis and evaluation of various derivatives. A study on tetrahydrothiazolopyridine derivatives, labeled TR-01 through TR-04, found that they effectively target 11β-HSD1. researchgate.netresearchgate.net In 3T3-L1 adipocytes, these compounds were shown to decrease cortisone-induced lipid accumulation and suppress the mRNA expression of 11β-HSD1. researchgate.net This indicates their potential to ameliorate metabolic changes associated with obesity and diabetes. researchgate.net
Further studies have explored other related thiazole (B1198619) derivatives. Novel 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity. mdpi.com One derivative, featuring a spiro system of thiazole and cyclohexane (B81311) rings, exhibited the highest and most selective inhibition of 11β-HSD1 among the tested compounds, with an inhibition of 54.53% at a concentration of 10 µM. mdpi.com Similarly, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives also showed significant 11β-HSD1 inhibition, with the most active compound achieving 82.82% inhibition at 10 µM, a level comparable to the known inhibitor carbenoxolone. semanticscholar.org
Table 1: 11β-HSD1 Inhibition by Thiazole Derivatives
| Compound Class/Derivative | Activity | Concentration | Source |
|---|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydro mdpi.comThis compound derivatives | IC₅₀ as low as 0.095 μM | N/A | |
| 2-(Isopropylamino)thiazol-4(5H)-one derivative (with spiro system) | 54.53% inhibition | 10 µM | mdpi.com |
| 2-(Adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) | 82.82% inhibition | 10 µM | semanticscholar.org |
| Carborane–Thiazole derivatives | 55.54% to 73.51% inhibition | 10 µM | mdpi.com |
| Carborane–Thiazole derivatives | IC₅₀ in the range 3.90–9.35 µM | N/A | mdpi.com |
Evaluation of Toxicity Profiles in Biological Systems
The evaluation of the toxicological profile of this compound and its derivatives is a critical aspect of their development as potential therapeutic agents. Studies have primarily focused on cytotoxicity against various cell lines.
For example, a series of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which are structurally related, were evaluated for their cytotoxicity. The most active antimicrobial derivatives (compounds 3c, 3f, and 3g) were tested on HaCat and Balb/c 3T3 cells using an MTT assay, which showed promising, non-toxic results at active concentrations. mdpi.com
In another study, novel Thiazolo[5,4-b]pyridine derivatives were designed to overcome imatinib resistance in cancer therapy by inhibiting the c-KIT enzyme. nih.gov The derivative 6r demonstrated potent inhibition of a resistant c-KIT double mutant and significantly reduced the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov Importantly, this derivative showed differential cytotoxicity, being more active against c-KIT D816V Ba/F3 cells compared to the parental Ba/F3 cells, suggesting a degree of selectivity towards cancer cells. nih.gov
Furthermore, predicted cytotoxicity data for 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide, based on its analogs, indicated IC₅₀ values of 1.8 μM for HeLa cells and 2.9 μM for MCF-7 cells. vulcanchem.com Preliminary studies on other derivatives, such as N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-chlorobenzamide, have also suggested cytotoxic effects that warrant further investigation.
It is worth noting that comprehensive toxicity studies for many of these compounds are still needed to fully understand their potential for clinical application. ontosight.ai
Table 2: Cytotoxicity Data for Thiazolo[5,4-c]pyridine Derivatives
| Derivative | Cell Line | Activity | Source |
|---|---|---|---|
| 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide | HeLa | Predicted IC₅₀: 1.8 μM | vulcanchem.com |
| 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide | MCF-7 | Predicted IC₅₀: 2.9 μM | vulcanchem.com |
| Thiazolo[4,5-b]pyridine derivatives (3c, 3f, 3g) | HaCat, Balb/c 3T3 | Promising (non-toxic at active concentrations) | mdpi.com |
| Thiazolo[5,4-b]pyridine derivative (6r) | HMC1.2 cancer cells | GI₅₀: 1.15 μM | nih.gov |
Mechanism of Action Studies of Thiazolo 5,4 C Pyridin 2 Amine
Molecular Target Identification and Validation
The biological effects of Thiazolo[5,4-c]pyridin-2-amine and its analogs are initiated by their interaction with specific molecular targets within the cell. Research has identified several potential protein targets, implicating this scaffold in a range of therapeutic areas.
For instance, derivatives of thiazolo[5,4-c]pyridine (B153566) have been investigated for their potential as antiviral agents, specifically targeting proteins involved in the replication cycle of the hepatitis B virus (HBV). google.com These compounds are designed to inhibit viral proteins or interfere with critical steps in viral replication. google.com
In the context of cancer, studies have pointed towards the p53 pathway as a potential target. google.com Some derivatives have been shown to induce apoptosis, a form of programmed cell death, through the activation of this critical tumor suppressor pathway. The interaction with the p53 pathway can occur through transcription-dependent or independent mechanisms, the latter of which may involve interactions with the Bcl-2 family of proteins that regulate mitochondrial membrane polarization. google.com
Furthermore, certain this compound derivatives have been identified as allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). google.comgoogle.com These receptors play a crucial role in the central nervous system, and their modulation can impact neuronal signaling. google.com Other identified potential targets include enzymes like 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and leukotriene A4 hydrolase (LTA4H). google.com
Elucidation of Ligand-Target Binding Interactions
Understanding how this compound and its derivatives bind to their molecular targets is crucial for rational drug design and optimization. The binding affinity and specificity are governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Role of Hydrogen Bonding Networks
Hydrogen bonds are critical for the specific recognition between a ligand and its protein target. The amine group (-NH2) on the thiazole (B1198619) ring of this compound is a key hydrogen bond donor. Docking studies have shown that this amine group can form crucial hydrogen bonds with amino acid residues in the binding pocket of target proteins. For example, in the case of 11β-HSD1, the amine group has been observed to interact with the residue THR-124. These directed interactions are fundamental in anchoring the ligand in the correct orientation for effective binding.
Contribution of Hydrophobic and Electrostatic Interactions
Beyond hydrogen bonding, hydrophobic and electrostatic interactions play a significant role in the stability of the ligand-target complex. The bicyclic core of the thiazolo[5,4-c]pyridine scaffold provides a rigid structure that can favorably interact with hydrophobic pockets within the target protein. For instance, in docking studies with 11β-HSD1, this bicyclic system has been shown to interact with hydrophobic residues such as ILE-121 and VAL-180.
Cellular Pathway Modulation
The binding of this compound derivatives to their molecular targets triggers a cascade of downstream events, leading to the modulation of various cellular pathways. This modulation is the ultimate determinant of the compound's biological effect.
Inhibition of Specific Signaling Pathways (e.g., PI3K Pathway)
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. There is evidence to suggest that derivatives of this compound may possess inhibitory activity against components of the PI3K pathway. google.comambeed.com By inhibiting this pathway, these compounds can potentially halt the uncontrolled proliferation of cancer cells.
Impact on Cell Cycle Regulation
The cell cycle is a tightly controlled process that governs cell division. Disruption of the cell cycle is a key mechanism by which many anti-cancer agents exert their effects. Some thiazole derivatives have been shown to interfere with cell cycle progression. ambeed.com For example, thiabendazole, a related benzimidazole (B57391) derivative, is known to block microtubule polymerization by binding to β-tubulin, which is essential for the formation of the mitotic spindle and proper cell division. mdpi.com This disruption of microtubule dynamics can lead to an arrest of the cell cycle and ultimately, cell death. mdpi.com
Inhibition of Cell Migration and Metastasis
Derivatives of the thiazolo[5,4-c]pyridine scaffold have been identified as potential inhibitors of key cellular processes involved in cancer metastasis. The activation of the hepatocyte growth factor receptor, also known as the mesenchymal-epithelial transition factor (c-Met), is known to promote a variety of effects that lead to cancer cell invasiveness and metastasis. arkat-usa.orgresearchgate.net Consequently, molecules that can inhibit this receptor are of significant pharmacological interest.
Research has led to the synthesis of a potent Met antagonist, a complex derivative built upon a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine core, known as JLK1360. arkat-usa.orgresearchgate.net This compound has been shown to function as an antagonist to the c-Met receptor, a therapeutic target in the development of new anti-cancer drugs. arkat-usa.org The mechanism of JLK1360 involves impairing the c-Met receptor signaling pathway and preventing its restoration following degradation. arkat-usa.orgresearchgate.net Computational studies, including docking and molecular dynamics, suggest that JLK1360 interacts with the ATP-binding pocket of the Met receptor. arkat-usa.org
The inhibitory effect of JLK1360 on cellular processes critical for metastasis has been demonstrated in specific assays. The compound was found to inhibit cell scattering and branching morphogenesis, which are fundamental behaviors associated with cell migration and the metastatic cascade. arkat-usa.orgresearchgate.net These inhibitory effects were observed at nanomolar concentrations, highlighting the potency of this thiazolo[5,4-c]pyridine derivative. arkat-usa.orgresearchgate.net The inhibition of c-Met is a crucial mechanism for disrupting tumor cell invasion and survival, features associated with resistance to certain antiangiogenic therapies. nih.gov
Structure Activity Relationship Sar Investigations of Thiazolo 5,4 C Pyridin 2 Amine Derivatives
Systematic Exploration of Substituent Effects
The biological activity of thiazolo[5,4-c]pyridin-2-amine derivatives can be finely tuned by introducing various substituents at different positions on the fused ring system. The following sections explore the impact of these modifications on the thiazole (B1198619) and pyridine (B92270) rings, as well as the crucial role of the amino group at position 2.
Impact of Substitutions on the Thiazole Ring
The thiazole ring is a critical component of the pharmacophore, and while the 2-amino group is a primary site for modification, other positions on this ring also play a role in activity. In studies of related thiazole-containing kinase inhibitors, the C2-amino moiety was often left unaltered as it was predicted to form key interactions with the DFG motif of kinases. However, general studies on 2-aminothiazoles have shown that substitutions at other positions can modulate activity. For instance, the introduction of a phenyl group at the C4-position or a bromo group at the C5-position has been shown to influence potency in other 2-aminothiazole (B372263) series. nih.gov
In the context of thiazole-pyridine hybrids, para-halogen-substituted phenyl groups attached to the thiazole ring have been noted as important for activity. nih.gov While specific SAR data for substitutions on the thiazole ring of the this compound core, beyond the 2-position, is limited in the reviewed literature, the principles from related scaffolds suggest that this is a viable strategy for optimizing biological activity. For example, replacing the thiazole's sulfur atom with nitrogen to create a pyrazolo analog can alter the electronic distribution and hydrogen-bonding capacity of the molecule.
Impact of Substitutions on the Pyridine Ring
The pyridine ring of the thiazolo[5,4-c]pyridine (B153566) scaffold offers a versatile platform for structural modification, significantly influencing the compound's properties. In the hydrogenated (tetrahydro) version of the scaffold, substitutions on the pyridine nitrogen (position 5) are common.
For instance, a methyl group can be introduced at position 5, as seen in 5-Methyl-4,5,6,7-tetrahydro ontosight.aiThis compound. More complex substitutions are also well-tolerated. A benzyl (B1604629) group at the 5-position is a feature of some derivatives, which can then be further modified. evitachem.com
The introduction of a sulfonyl group at this position has been explored, creating derivatives such as 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. derpharmachemica.com The nature of the aryl or heteroaryl group on the sulfonyl moiety provides another layer of diversity for SAR exploration. For example, derivatives have been synthesized with substituents ranging from chloro-trifluoromethylphenyl to isopropylphenyl and various heterocyclic rings. derpharmachemica.com
Furthermore, a large carbonyl-linked substituent, such as 1-(thiophen-2-yl)cyclopentanecarbonyl, can be attached to the pyridine nitrogen. vulcanchem.com This large, hydrophobic group has been shown to be critical for binding to certain biological targets. vulcanchem.com In related isomers like thiazolo[5,4-b]pyridine (B1319707), the presence of electron-withdrawing groups on the pyridine ring has been found to enhance inhibitory potency against enzymes like PI3K.
Role of the Amino Functionality at Position 2
The amino group at position 2 is a cornerstone of the this compound scaffold's biological activity and a primary handle for derivatization. Its ability to act as a hydrogen bond donor is often critical for target engagement.
Modifications at this position significantly impact the compound's profile. For example, the 2-amino group can be reacted with 2,5-dimethoxytetrahydrofuran (B146720) to furnish a pyrrole (B145914) derivative, fundamentally altering the electronic and steric properties of this position. derpharmachemica.com Another common modification is acylation. The synthesis of N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide involves the addition of an acetyl group to the 2-amino functionality. vulcanchem.com This acetamide (B32628) group can increase aqueous solubility without compromising potency. vulcanchem.com
The 2-amino group can also be converted into a carbamate, as seen in ethyl 4,5,6,7-tetrahydro ontosight.aithiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride. vulcanchem.com This highlights the versatility of the 2-amino group as a synthetic handle for introducing a variety of functional groups to probe for desired biological activities. vulcanchem.com In broader studies of 2-aminothiazole derivatives, it has been observed that replacing the amino group's hydrogens with larger alkyl groups or a chlorine atom can lead to a significant decrease in activity, suggesting that a primary or minimally substituted amine is often preferred for optimal interaction with biological targets. nih.gov
Significance of Specific Functional Groups (e.g., sulfonamide, carboxamide)
Specific functional groups, particularly sulfonamides and carboxamides, are frequently incorporated into this compound derivatives to modulate their physicochemical properties and biological activity.
Sulfonamides: The sulfonamide moiety (-SO₂NH-) is a well-known pharmacophore. In the context of the tetrahydrothiazolo[5,4-c]pyridine core, sulfonamides are typically introduced at the 5-position (the pyridine nitrogen). A series of 5-((aryl/heteroaryl)sulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives have been synthesized and evaluated for antimicrobial activity. derpharmachemica.com In a related scaffold, thiazolo[5,4-b]pyridine, the sulfonamide functionality was found to be a key structural unit for potent PI3Kα inhibitory activity. mdpi.com The general structure of sulfonamide drugs consists of an aniline (B41778) derivatized with a sulfonamide group, and this functionality is known to be involved in a wide range of pharmacological activities. ontosight.ai
Carboxamides: The carboxamide group (-CONH-) is another prevalent feature in derivatives of this scaffold. Thiazolo(5,4-c)pyridine-5(4H)-carboxamide derivatives have been investigated for antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aismolecule.com In these compounds, the carboxamide is attached to the pyridine nitrogen at position 5. The substituent on the carboxamide nitrogen, such as a cyclopentyl or cyclopropyl (B3062369) group, can contribute to the compound's lipophilicity and influence its biological activity. ontosight.aismolecule.com The combination of the rigid thiazolo[5,4-c]pyridine core with the hydrogen-bonding capabilities of the carboxamide group creates a molecule with significant potential for interaction with biological targets. ontosight.ai
Correlation of Structural Modifications with Biological Potency and Selectivity
The systematic modification of the this compound scaffold has led to derivatives with varying degrees of biological potency and selectivity. For example, 7-Methyl-4,5,6,7-tetrahydrothis compound dihydrochloride (B599025) has been identified as an inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting its potential in managing thrombosis. researchgate.net
Detailed SAR studies on N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide have provided critical insights:
Thiophene Orientation : The 2-thienyl group was found to enhance π-π stacking interactions with hydrophobic residues of its target enzyme. vulcanchem.com
Cyclopentane (B165970) Ring : The saturated cyclopentane ring, compared to a cyclopentenyl analog, reduced oxidative metabolism, thereby improving the compound's metabolic half-life. vulcanchem.com
Acetamide vs. Benzamide : Substituting the 2-amino group with an acetamide increased aqueous solubility compared to a benzamide, without sacrificing potency. vulcanchem.com
While not the exact same isomer, SAR studies on thiazolo[5,4-b]pyridine derivatives as PI3K inhibitors offer valuable comparative insights. In that series, a sulfonamide group was crucial for activity, and replacing a pyridyl substituent with a phenyl group led to a significant drop in potency, demonstrating the importance of specific heterocyclic moieties for target engagement. mdpi.com The data below illustrates the sharp changes in potency with minor structural modifications in that related series.
| Compound | R Group on Sulfonamide | PI3Kα IC₅₀ (nM) |
| 19a | 2,4-difluorophenyl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | 4.6 |
| 19c | 5-chlorothiophene-2- | 8.0 |
| 19f | phenyl | 501 |
Data sourced from a study on Thiazolo[5,4-b]pyridine derivatives, presented here for comparative SAR illustration. mdpi.com
This demonstrates how subtle changes, such as the nature and position of halogens on a phenyl ring or the replacement of a whole ring system, can drastically alter biological potency. mdpi.com
Design Principles for Enhanced Efficacy and Target Specificity
The accumulated SAR data for this compound and related heterocyclic systems have given rise to several design principles for developing derivatives with enhanced efficacy and selectivity.
Scaffold Rigidity and Saturation : The fused bicyclic nature of the Thiazolo[5,4-c]pyridine core provides a rigid anchor for presenting substituents in a defined spatial orientation. Utilizing the partially saturated 4,5,6,7-tetrahydro version of the scaffold can be a deliberate strategy to improve metabolic stability by reducing susceptibility to oxidative metabolism. vulcanchem.com
Exploitation of Key Interaction Points : The 2-amino group and the pyridine nitrogen (position 5) are primary vectors for modification. The 2-amino group frequently serves as a crucial hydrogen bond donor for interaction with the hinge region of kinases or other enzyme active sites. acs.org The pyridine nitrogen, especially in the tetrahydro form, provides a point for attaching larger, often hydrophobic groups that can access deeper pockets in a target protein, or for introducing functionalities like sulfonamides and carboxamides to modulate solubility and hydrogen bonding potential. evitachem.comderpharmachemica.comvulcanchem.com
Modulation of Physicochemical Properties : The introduction of specific functional groups can be used to fine-tune properties for better drug-like characteristics. For example, incorporating an acetamide at the 2-position can enhance aqueous solubility. vulcanchem.com In related scaffolds, the addition of ionizable groups, such as a piperazine (B1678402) on the pyridine ring, has been shown to lead to excellent potency.
Target-Specific Substituents : The choice of substituents should be guided by the topology of the target's binding site. For instance, incorporating a 2-thienyl group can enhance π-π stacking interactions, while a polar hydroxyl group on a phenyl substituent has been shown to increase activity in certain kinase inhibitors by forming specific hydrogen bonds. nih.govvulcanchem.com Molecular modeling and the study of co-crystal structures are invaluable tools in guiding the design of these target-specific modifications. acs.org
By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Computational and in Silico Approaches in Thiazolo 5,4 C Pyridin 2 Amine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of thiazolo[5,4-c]pyridin-2-amine research, docking simulations have been instrumental in elucidating the binding modes of its derivatives with various protein targets.
For instance, in the investigation of thiazolo[5,4-b]pyridine (B1319707) derivatives as c-KIT inhibitors, molecular docking studies were performed to understand their interaction with the c-KIT kinase domain. nih.gov The simulations revealed that these derivatives could form crucial hydrogen bonds with key residues in the ATP binding pocket, such as Cys673. nih.gov This information is vital for understanding the structure-activity relationships (SAR) and for the rational design of more potent inhibitors.
Similarly, docking studies of thiazolo-pyridopyrimidine derivatives with Cyclin-Dependent Kinase 4/6 (CDK4/6) have shown strong interactions, guiding the selection of compounds for synthesis and biological evaluation. nih.govresearchgate.net The binding energy and inhibitory constant values derived from these simulations provide a quantitative measure of the binding affinity, helping to rank and prioritize compounds. bohrium.com
Table 1: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Protein Target | Key Interactions/Findings | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | c-KIT | Hydrogen bonding with Cys673 in the ATP binding pocket. | nih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Strong interactions guided the selection of compounds for synthesis. | nih.govresearchgate.net |
| Thiazolo[4,5-b]pyridines | MurD and DNA gyrase | Comparison of binding energies and inhibitory constants with a reference drug. | mdpi.com |
| Thiazolo[3,2-a]pyridine | α-amylase | Compound 4e showed a strong binding affinity with a docking score of -7.43 kcal/mol. | plos.org |
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations have been employed to study the stability of this compound derivatives within the binding sites of their target proteins.
In the study of thiazolo-pyridopyrimidines as CDK4/6 inhibitors, MD simulations were conducted on the most promising compounds to assess the stability of the ligand-protein complexes. nih.govresearchgate.net These simulations confirmed the stability of the docked poses and provided insights into the dynamic behavior of the complex, reinforcing the findings from molecular docking. nih.govresearchgate.net Similarly, MD simulations were used to confirm the stability of a thiazolo[3,2-a]pyridine derivative within the active site of α-amylase. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.
A QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants was conducted using genetic algorithms and multiple linear regression analysis. dergipark.org.tr The resulting models showed that descriptors related to molecular properties play a crucial role in antioxidant activity. dergipark.org.tr These models can be used for the in silico screening of virtual libraries to identify new potential antioxidant candidates within the same chemical class. dergipark.org.tr Another study on various protein kinase inhibitors, including aminopyridine derivatives, utilized QSAR to build models for screening potent inhibitors. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For several series of this compound derivatives, computational ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses have been performed. nih.govresearchgate.netmdpi.com These studies predict various properties such as oral absorption, blood-brain barrier penetration, and potential hepatotoxicity. dergipark.org.tr For example, the SwissADME software was used to predict that a novel pyridine-thiazole hybrid could cross the blood-brain barrier and be absorbed in the gastrointestinal system. dergipark.org.tr The pkCSM tool further predicted a lack of hepatotoxicity and skin irritation for the same compound. dergipark.org.tr
Table 2: In Silico ADME Predictions for this compound Derivatives
| Derivative Class | Prediction Tool(s) | Key Predicted Properties | Reference |
|---|---|---|---|
| Thiazolo-pyridopyrimidines | Not specified | In silico ADME/T analysis performed. | nih.govresearchgate.net |
| Thiazolo[4,5-b]pyridines | Not specified | Suitable drug-like parameters and ADME properties. | mdpi.com |
| Pyridine-thiazole hybrid | SwissADME, pkCSM | Blood-brain barrier penetration, gastrointestinal absorption, no hepatotoxicity or skin irritation. | dergipark.org.tr |
| Tetrahydrothiazolo[5,4-c]pyridine derivatives | SwissADME, ProtoQSAR | Predictions made via these tools. | vulcanchem.com |
Network Pharmacology and Gene Set Enrichment Analysis
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. It aims to understand the mechanism of action of drugs by analyzing their effects on biological networks. Gene set enrichment analysis is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states.
In a study involving a bioactive compound, network pharmacology and gene set enrichment analysis were performed using tools like STRING and Cytoscape. researchgate.net This analysis revealed that the compound's target genes were involved in modulating multiple molecular pathways related to specific diseases. researchgate.net While not directly focused on this compound itself in the provided context, this methodology represents a powerful tool that could be applied to understand the broader biological effects of this compound and its derivatives.
Future Perspectives and Research Directions for Thiazolo 5,4 C Pyridin 2 Amine
Development of Novel Thiazolo[5,4-c]pyridin-2-amine Derivatives with Improved Pharmacological Profiles
The core structure of this compound offers a versatile platform for chemical modification to enhance its pharmacological properties. Researchers are actively pursuing the synthesis of new derivatives with the goal of improving potency, selectivity, and pharmacokinetic profiles.
A key area of focus is the modification of substituents on the thiazole (B1198619) and pyridine (B92270) rings. For instance, the introduction of different functional groups can significantly influence the compound's interaction with biological targets. One study detailed the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). acs.org Medicinal chemistry optimization led to the identification of a derivative with remarkable selectivity and oral bioavailability, showing promise as an anticancer agent. acs.org
Structure-activity relationship (SAR) studies are crucial in guiding the design of these new derivatives. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for desired pharmacological effects. For example, in the development of c-KIT inhibitors to overcome imatinib (B729) resistance, SAR studies of thiazolo[5,4-b]pyridine (B1319707) derivatives identified a potent inhibitor capable of targeting a drug-resistant double mutant. nih.gov
Table 1: Examples of this compound Derivatives and their Pharmacological Profiles
| Derivative | Target | Pharmacological Effect | Key Findings |
|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4/CDK6 | Anticancer | Orally bioavailable with high selectivity. acs.org |
| Thiazolo[5,4-b]pyridine derivative 6r | c-KIT | Anticancer | Overcomes imatinib resistance by inhibiting a V560G/D816V double mutant. nih.gov |
| 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives | Adenosine (B11128) A1 and A2A receptors | Antidepressant-like activity | Subnanomolar binding affinities for A1 and A2A adenosine receptors. nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
While much of the research on this compound derivatives has centered on their anticancer potential, their structural versatility suggests they may interact with a broader range of biological targets. Future investigations will likely explore their efficacy in other therapeutic areas.
For example, some thiazolopyridine derivatives have shown potential as anticoagulants by inhibiting Factor Xa, a key enzyme in the coagulation cascade. smolecule.com Specifically, 7-Methyl-4,5,6,7-tetrahydrothis compound dihydrochloride (B599025) is an intermediate in the synthesis of the anticoagulant drug Edoxaban. smolecule.com
Furthermore, research has indicated the potential for these compounds to act as anti-inflammatory, antimicrobial, and antioxidant agents. ontosight.aipensoft.netmdpi.com The exploration of these activities could lead to the development of new treatments for a variety of diseases. For instance, certain derivatives have demonstrated significant antimicrobial activity, including the inhibition of biofilm formation in pathogenic bacteria.
The nervous system also presents a promising area for new applications. Studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives have revealed compounds with high affinity for adenosine A1 and A2A receptors, suggesting their potential as treatments for depression and other neurological disorders. nih.gov
Advancements in Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern pharmaceutical research. Future efforts in the synthesis of this compound and its derivatives will focus on "green chemistry" principles.
This includes the use of less hazardous solvents, catalysts, and reagents. For example, researchers have explored the use of sabinene, a biomass-derived solvent, for the synthesis of thiazolo[5,4-b]pyridines. semanticscholar.orgpreprints.org This approach offers a more sustainable alternative to traditional petroleum-based solvents. semanticscholar.org
Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of thiazolopyridine derivatives. semanticscholar.orgtandfonline.com This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.com
Translational Research and Preclinical Development
Promising this compound derivatives identified through in vitro studies must undergo rigorous preclinical evaluation to assess their potential as clinical drug candidates. This involves a series of studies to determine their efficacy, and pharmacokinetic properties in animal models.
Preclinical studies for anticancer derivatives, for instance, would involve evaluating their ability to inhibit tumor growth in xenograft models. acs.org For potential anticoagulants, studies would focus on their effects on blood clotting parameters in relevant animal models.
Pharmacokinetic studies are essential to understand how the body absorbs, distributes, metabolizes, and excretes the compound. This information is critical for determining appropriate dosing regimens and predicting potential drug-drug interactions. For example, a study on a potent CDK4/6 inhibitor included single-dose pharmacokinetic studies in rats and mice to evaluate its oral bioavailability and clearance rate. acs.org
Application of Combinatorial Chemistry and High-Throughput Screening
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating the drug discovery process. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly increasing the chances of identifying novel drug leads. cijournal.ru
In the context of this compound, combinatorial approaches can be used to generate diverse libraries of derivatives by systematically varying the substituents at different positions of the core scaffold. researchgate.net This allows for a comprehensive exploration of the chemical space around the parent compound.
HTS can then be employed to screen these libraries against a panel of biological targets to identify compounds with desired activities. cijournal.ru This approach has been successfully used in the discovery of various kinase inhibitors and other therapeutic agents. The integration of combinatorial synthesis and HTS will undoubtedly play a crucial role in the future development of this compound-based drugs.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |
| Thiazolo[5,4-b]pyridine |
| 7-Methyl-4,5,6,7-tetrahydrothis compound dihydrochloride |
| Edoxaban |
| Thiazolo[5,4-d]pyrimidine |
| Imatinib |
| Sabinene |
| 2-aminothiazolo[5,4-c]pyridines |
| Pyridylthioureas |
| N,N-dialkylthiazolo[5,4-b]pyridin-2-amine |
Q & A
Q. Key Intermediates :
What spectroscopic and computational methods are critical for characterizing this compound derivatives?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., amine position) and ring saturation. For example, H NMR of 5,6,6-trimethyl derivatives shows distinct methyl resonances at δ 1.2–1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C₉H₁₅N₃S for 5,6,6-trimethyl derivatives, m/z 197.30) .
- X-ray Crystallography : Resolves planar thiazolo-pyridine ring systems and substituent orientations in crystalline derivatives .
- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and guide synthetic planning .
How do competing reaction pathways impact regioselective functionalization of this compound?
Advanced Research Question
Regioselectivity challenges arise from:
- Electrophilic vs. Nucleophilic Sites : The 5-position (electron-deficient due to adjacent nitrogen) favors nucleophilic substitution, while the 2-amine group is prone to acylation or alkylation. Competing reactions require careful optimization of reaction conditions (e.g., solvent polarity, temperature) .
- Steric Effects : Bulky substituents (e.g., 5,6,6-trimethyl groups) hinder functionalization at adjacent positions, as seen in reduced yields for 4,7-dihydro derivatives .
- Catalytic Selectivity : Palladium-mediated cross-coupling reactions may produce regioisomers unless directing groups (e.g., bromine at C5) are used .
Q. Case Study :
- Bromination at C2 vs. C5 : In thiazolo[5,4-c]pyridine scaffolds, bromine preferentially occupies C5 due to electronic stabilization, enabling selective downstream amination .
What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
Advanced Research Question
Modifications to the core structure significantly impact pharmacological properties:
- Substituent Effects :
- Ring Saturation : Tetrahydro derivatives (e.g., 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) exhibit conformational flexibility, enhancing interactions with protein targets .
Q. SAR Data :
How can spectroelectrochemical techniques elucidate redox-dependent properties of this compound complexes?
Advanced Research Question
this compound derivatives exhibit tunable electronic states when complexed with metals:
- Ru(II) Complexes : A dinuclear Ru(II) complex with thiazolo-thiazole ligands shows reversible redox transitions. In situ spectroelectrochemistry reveals fluorescence quenching upon oxidation, enabling applications in redox-switchable sensors .
- Electronic Modulation : Ligand-centered redox states alter absorption spectra (e.g., λₘₐₓ shifts from 450 nm to 600 nm upon reduction), monitored via UV-vis-NIR spectroscopy .
Q. Experimental Workflow :
Cyclic Voltammetry : Identifies redox potentials (e.g., E₁/₂ = −0.45 V vs. Ag/AgCl for ligand-based oxidation).
In Situ Spectroscopy : Correlates spectral changes with redox states (e.g., loss of fluorescence at +0.6 V) .
What challenges arise in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
Critical issues include:
- Low Yields : Goldberg reactions often yield ≤34% due to side reactions (e.g., dimerization); optimized Pd catalysts or microwave-assisted synthesis may improve efficiency .
- Purification Complexity : Hydrophobic derivatives (e.g., 5,6,6-trimethyl) require chromatographic separation, increasing process costs .
- Regulatory Compliance : Ensuring intermediates meet ICH purity standards (>97%) for pharmaceutical use, validated via HPLC-MS .
Q. Scalability Solutions :
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Low yield | Microwave-assisted synthesis | |
| Purification | High-performance liquid chromatography (HPLC) |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
